

Technical Guide: Spectral Analysis of Tetramethylthiuram Monosulfide-d12

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Compound of Interest

Compound Name: Tetramethylthiuram Monosulfide-d12

Cat. No.: B15552526

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Disclaimer: This document provides a technical overview of the spectral data for Tetramethylthiuram Monosulfide. Due to the limited availability of public data for the deuterated species (d12), the spectral data presented herein is for the non-deuterated form, Tetramethylthiuram Monosulfide. This information should serve as a close proxy for the deuterated compound, with the primary difference in the NMR spectra being the absence of proton signals and in the mass spectrum a corresponding shift in the molecular weight.

Introduction

Tetramethylthiuram Monosulfide is an organosulfur compound widely used as a vulcanization accelerator in the rubber industry and as a fungicide in agriculture. Its deuterated isotopologue, **Tetramethylthiuram Monosulfide-d12**, serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a summary of the available spectral data (NMR, MS, and IR) for the non-deuterated compound and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectral data for Tetramethylthiuram Monosulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for Tetramethylthiuram Monosulfide

Chemical Shift (δ) ppm	Multiplicity
3.4	s

Solvent: Chloroform-d (CDCl_3) s = singlet

Table 2: ^{13}C NMR Spectral Data for Tetramethylthiuram Monosulfide^[1]

Chemical Shift (δ) ppm
44.2
199.8

Solvent: Chloroform-d (CDCl_3)

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Tetramethylthiuram Monosulfide^[1]

m/z	Relative Intensity	Proposed Fragment
208	Moderate	$[\text{M}]^+$ (Molecular Ion)
120	High	$[\text{C}_4\text{H}_{12}\text{N}_2\text{S}]^+$
88	High	$[\text{C}_3\text{H}_6\text{NS}]^+$
76	Moderate	$[\text{CS}_2]^+$
44	High	$[\text{C}_2\text{H}_6\text{N}]^+$

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data for Tetramethylthiuram Monosulfide^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2930	Strong	C-H stretch (methyl)
1490	Strong	C-N stretch
1380	Medium	C-H bend (methyl)
1240	Strong	C-N stretch
1090	Medium	C=S stretch
970	Strong	C-N stretch

Sample Preparation: KBr Pellet

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.

- Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-300).
- Detection: The detector records the abundance of each ion at its respective m/z value.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

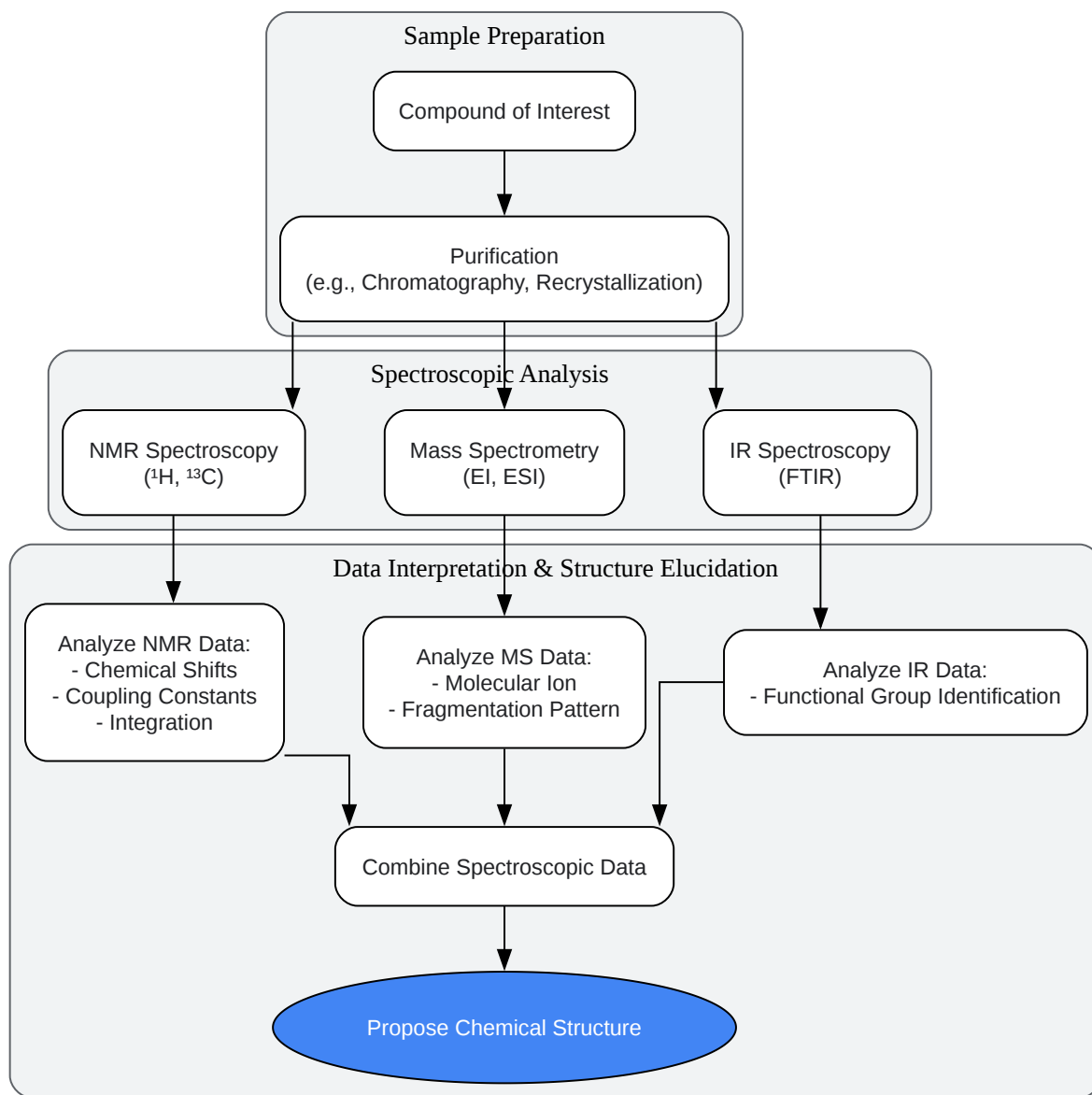
Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .

- Collect a background spectrum of the empty sample compartment.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a chemical compound using spectroscopic methods.

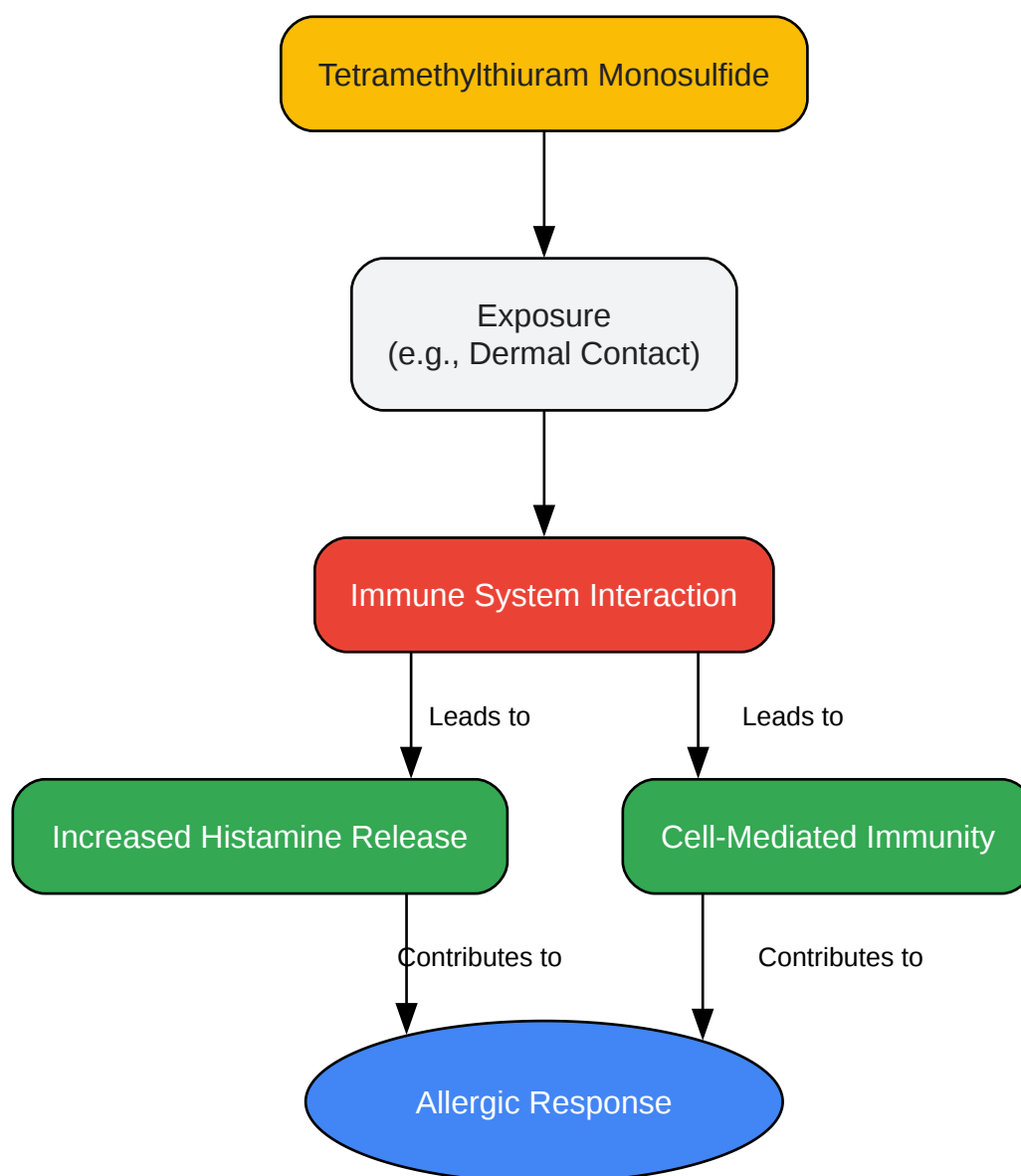


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A generalized workflow for chemical compound characterization using spectroscopic techniques.

Signaling Pathways

Currently, there is no established role for Tetramethylthiuram Monosulfide or its deuterated form in specific biological signaling pathways. Its primary applications are in industrial and agricultural settings. Research into its biological effects has focused on its potential as an allergen, where it may trigger cell-mediated immunity and histamine release.[2] However, a detailed signaling cascade has not been elucidated in the publicly available literature. The following diagram illustrates a high-level logical relationship of its known biological interaction.



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Logical relationship of the known biological effects of Tetramethylthiuram Monosulfide.

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References

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